1-(propan-2-yl)-4-[4-({1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine
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Overview
Description
1-(Propan-2-yl)-4-[4-({1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine is a complex organic compound with unique properties It consists of several functional groups, including a trifluoromethyl group attached to a pyridine ring, a piperidine ring, and a piperazine ring, indicating potential for diverse reactivity and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The compound is typically synthesized through a multi-step process, involving key starting materials like 6-(trifluoromethyl)pyridine and piperazine.
Key Intermediates: : One of the crucial intermediates includes 1-[6-(trifluoromethyl)pyridin-3-yl]piperidine, which is then further functionalized through a series of reactions to introduce the alkyne and isopropyl groups.
Reaction Conditions: : Common conditions involve the use of catalysts, controlled temperatures, and inert atmospheres to ensure the integrity of the functional groups.
Industrial Production Methods
Scaling Up: : For industrial-scale production, advanced techniques such as continuous flow chemistry and automated synthesis can be employed to achieve higher yields and purities.
Optimization: : Parameters like solvent choice, reaction time, and temperature are optimized to ensure reproducibility and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the alkyne or isopropyl groups, leading to various oxidized products.
Reduction: : Reduction reactions can target the pyridine ring or the alkyne group, converting them into more saturated structures.
Substitution: : The functional groups present facilitate substitution reactions, where nucleophiles or electrophiles can replace specific atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: : Typical oxidizing agents include potassium permanganate or chromium trioxide.
Reducing Agents: : Common reducing agents are sodium borohydride or lithium aluminum hydride.
Substitution Reagents: : Substitution often uses halogenated compounds or strong bases/acids depending on the targeted site.
Major Products
Oxidation Products: : Include various alcohols, ketones, or carboxylic acids.
Reduction Products: : Result in more saturated hydrocarbons or modified heterocyclic rings.
Substitution Products: : Yield modified piperazines or pyridine derivatives.
Scientific Research Applications
The compound's versatile structure makes it valuable in several research domains:
Chemistry: : Used as a precursor for synthesizing more complex molecules, exploring reactivity and mechanism studies.
Biology: : Its structure-activity relationship (SAR) is studied to understand interactions with biological targets.
Industry: : Applied in developing new materials or as intermediates in the production of specialized chemicals.
Mechanism of Action
Mechanism
The compound interacts with specific molecular targets, possibly through binding to receptors or enzymes.
Pathways: : It may influence various biochemical pathways, including signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1-(propan-2-yl)-4-(pyridin-3-yl)piperazine: : Lacks the trifluoromethyl group and alkyne extension, leading to different reactivity and applications.
4-(trifluoromethyl)piperidine: : While containing the trifluoromethyl group, it lacks the complexity of the full compound’s structure.
1-(propan-2-yl)piperazine: : A simpler compound without the extended functional groups.
Uniqueness
Structural Complexity: : The unique combination of functional groups in 1-(propan-2-yl)-4-[4-({1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine offers diverse reactivity and binding potential.
Versatility: : The compound’s ability to undergo multiple types of chemical reactions makes it valuable in both synthetic and applied research contexts.
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Properties
IUPAC Name |
1-propan-2-yl-4-[4-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]oxybut-2-ynyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31F3N4O/c1-18(2)28-14-12-27(13-15-28)9-3-4-16-30-20-7-10-29(11-8-20)19-5-6-21(26-17-19)22(23,24)25/h5-6,17-18,20H,7-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUCLTFSWDODCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=CN=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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